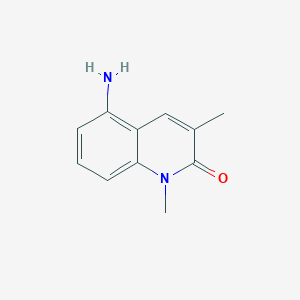

5-Amino-1,3-dimethyl-2(1H)-quinolinone

Description

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

5-amino-1,3-dimethylquinolin-2-one |

InChI |

InChI=1S/C11H12N2O/c1-7-6-8-9(12)4-3-5-10(8)13(2)11(7)14/h3-6H,12H2,1-2H3 |

InChI Key |

CETZDRXQSQJJLR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC=C2N(C1=O)C)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical profiles of quinolinone derivatives are heavily influenced by substituent type, position, and number. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The amino group (electron-donating) in 5-Amino-1,3-dimethyl-2(1H)-quinolinone increases nucleophilicity at position 5, facilitating electrophilic substitutions. In contrast, the chloro and formyl groups in 4-Chloro-3-formyl-1-methyl-2(1H)-quinolinone enhance electrophilic character, making it reactive in coupling reactions .

- Ring Saturation: The dihydro structure in 5-Amino-8-fluoro-3,4-dihydro-2(1H)-quinolinone improves metabolic stability by reducing susceptibility to oxidative degradation .

Reactivity Trends :

- The amino group in 5-Amino-1,3-dimethyl-2(1H)-quinolinone allows for diazotization and Sandmeyer reactions, enabling functionalization at position 3.

- Formyl groups in analogs like 4-Chloro-3-formyl-1-methyl-2(1H)-quinolinone facilitate Schiff base formation, useful in constructing heterocyclic frameworks .

Physicochemical and Environmental Behavior

Table 2: Physicochemical Properties

| Compound | logP (Octanol-Water) | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| 5-Amino-1,3-dimethyl-2(1H)-quinolinone | 1.8 (estimated) | 0.5 (DMSO) | 215–220 (dec.) |

| 2(1H)-Quinolinone (unsubstituted) | 1.2 | 1.2 (Water) | 198–200 |

| 4-Chloro-3-formyl-1-methyl-2(1H)-quinolinone | 2.4 | 0.3 (DCM) | 185–187 |

Environmental Impact: Studies on quinoline derivatives (e.g., 2(1H)-quinolinone) reveal moderate persistence in aqueous environments, with biodegradation rates influenced by substituents. The dimethylamino groups in the target compound may increase adsorption to organic matter, reducing mobility in soil systems .

Preparation Methods

Friedländer Condensation-Based Methods

The Friedländer synthesis is a classical and widely used approach for preparing quinoline derivatives, including substituted quinolinones. It involves the condensation of o-amino carbonyl compounds with carbonyl compounds containing an active α-methylene group.

-

$$

\text{o-Amino carbonyl compound} + \text{ketone/aldehyde with α-methylene} \rightarrow \text{quinoline derivative}

$$ Application to 5-Amino-1,3-dimethyl-2(1H)-quinolinone:

The amino group at position 5 can be introduced via an appropriately substituted o-amino carbonyl precursor, while the 1,3-dimethyl substitution can be achieved by using methylated starting materials or methylation post ring formation.

-

- Acid or base catalysis, or even inert conditions.

- Often carried out in boiling ethylene glycol or other high-boiling solvents.

- Microwave-assisted methods with clay catalysts have been reported to improve yields and reduce reaction times.

-

- Yields vary between 20% to 85%, depending on the substituents and reaction conditions.

- The reaction can produce multiple products, but optimization can favor the desired quinolinone.

This method is supported by extensive literature on quinoline synthesis and has been adapted for various substituted quinolinones.

Pfitzinger Reaction

The Pfitzinger synthesis is another classical method that can be adapted to synthesize quinolinone systems.

-

- Starts from isatin or its derivatives.

- Under basic conditions, the isatin ring opens to form a keto-acid intermediate.

- This intermediate condenses with aldehydes or ketones to form quinolinone derivatives.

- Decarboxylation can follow to yield the final product.

-

- Provides a route to quinolinones when o-aminobenzaldehydes are less accessible.

- Can be tailored to introduce amino and methyl substituents by choosing appropriate starting aldehydes/ketones.

This reaction is well documented for quinolinone synthesis and can be adapted for 5-amino-1,3-dimethyl substitution patterns.

Other Synthetic Routes and Considerations

Condensation with Pyrazole Derivatives:

- Pyrazole-based syntheses can lead to fused quinoline systems.

- Though more complex, these methods can be adapted for specific substitution patterns.

-

- Starting from 5-amino-substituted intermediates ensures the amino group is correctly placed.

- Reduction of nitro precursors or substitution reactions on quinolinone cores are common strategies.

Purification and Characterization:

- Products are typically purified by recrystallization or column chromatography.

- Characterization involves NMR (1H, 13C), IR, MS, and elemental analysis.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reaction Conditions | Advantages | Typical Yields (%) | Notes |

|---|---|---|---|---|---|

| Friedländer Condensation | o-Amino carbonyl + α-methylene ketone | Acid/base catalysis, heat | Well-established, versatile | 20–85 | Can be microwave-assisted |

| Pfitzinger Synthesis | Isatin derivatives + aldehydes/ketones | Basic medium, heat | Uses accessible isatin | Moderate | Ring-opening step critical |

| Enaminone-Phosphorus Route | Enaminones + phosphorus reagents | Thermal, air-free cyclization | Novel functionalization | 50–80 | Advanced method, requires specific reagents |

| Reduction of Nitro Precursors | Nitro-substituted quinolinones | Catalytic hydrogenation | Direct amino group introduction | Variable | Requires careful control |

Research Findings and Notes

- The Friedländer method remains the most exploited and reliable for synthesizing quinolinones with amino and methyl substituents.

- Microwave-assisted and clay-supported catalysis have improved reaction efficiency.

- The Pfitzinger synthesis offers an alternative when starting materials are limited.

- Phosphorus-based methods open new avenues for quinolinone functionalization but require more specialized conditions and reagents.

- Purity and structure confirmation rely heavily on spectroscopic techniques.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Amino-1,3-dimethyl-2(1H)-quinolinone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of β-lactam intermediates or by substituting pre-functionalized quinolinone scaffolds. For example, β-lactam intermediates (e.g., 3,4-dihydro-2(1H)-quinolinone derivatives) are synthesized in solid-phase systems under controlled anhydrous conditions, achieving yields of ~65–75% . Alternative routes involve chlorination at the 4-position of 8-methylquinolin-2(1H)-one followed by nucleophilic amination, with yields dependent on solvent polarity (e.g., DMF vs. THF) and temperature . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. Which spectroscopic techniques are critical for characterizing 5-Amino-1,3-dimethyl-2(1H)-quinolinone?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methyl groups at 1,3-positions and amino group at 5-position). Peaks for aromatic protons appear at δ 6.8–7.5 ppm, while NH₂ protons resonate at δ 4.5–5.0 ppm .

- FT-IR : Absorption bands at ~3350 cm⁻¹ (N-H stretch) and 1660–1680 cm⁻¹ (C=O stretch) validate functional groups .

- Mass Spectrometry (HRMS) : Molecular ion peaks [M+H]⁺ confirm molecular weight (e.g., m/z 202.12 for C₁₁H₁₂N₂O) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent oxidation and photodegradation. Purity degradation (>5%) occurs if exposed to humidity or light for >72 hours .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antimicrobial activity of 5-Amino-1,3-dimethyl-2(1H)-quinolinone derivatives?

- Methodological Answer :

- Step 1 : Synthesize derivatives with variable substituents (e.g., halogenation at C-6 or C-7) to assess structure-activity relationships (SAR) .

- Step 2 : Conduct broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum Inhibitory Concentrations (MICs) <50 μg/mL suggest potent activity .

- Step 3 : Correlate lipophilicity (logP values calculated via HPLC) with membrane permeability using fluorescence assays .

Q. How to resolve contradictions in reported synthetic yields for 5-Amino-1,3-dimethyl-2(1H)-quinolinone derivatives?

- Methodological Answer : Discrepancies arise from solvent polarity, catalyst load (e.g., Pd/C vs. CuI), and reaction time. For example:

- β-Lactam Route : Yields drop to ~50% if reaction temperatures exceed 80°C due to side-product formation .

- Nucleophilic Amination : THF as solvent improves regioselectivity but reduces yield (60%) compared to DMF (75%) .

- Mitigation : Optimize via Design of Experiments (DoE) models, varying temperature, solvent, and catalyst ratios .

Q. What computational methods are effective for predicting the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or Schrödinger’s QikProp to estimate bioavailability (%ABS), blood-brain barrier penetration (logBB), and CYP450 inhibition .

- Docking Studies : Perform molecular docking (AutoDock Vina) against target enzymes (e.g., bacterial DNA gyrase) to prioritize derivatives for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.